molecular formula C6H4ClLiN2O2 B13561825 Lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate

Lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate

Cat. No.: B13561825
M. Wt: 178.5 g/mol
InChI Key: JTALLEVVLXCYFG-UHFFFAOYSA-M
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Preparation Methods

The preparation of Lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate involves the synthesis of the pyridazine ring followed by the introduction of the lithium salt. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate can be compared with other lithium salts and pyridazine derivatives:

The uniqueness of this compound lies in its specific combination of the lithium ion with the pyridazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H4ClLiN2O2

Molecular Weight

178.5 g/mol

IUPAC Name

lithium;4-chloro-6-methylpyridazine-3-carboxylate

InChI

InChI=1S/C6H5ClN2O2.Li/c1-3-2-4(7)5(6(10)11)9-8-3;/h2H,1H3,(H,10,11);/q;+1/p-1

InChI Key

JTALLEVVLXCYFG-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=CC(=C(N=N1)C(=O)[O-])Cl

Origin of Product

United States

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